molecular formula C8H7BrN6O2 B14144346 4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B14144346
M. Wt: 299.08 g/mol
InChI Key: UBXBYJOZMIDJMT-KGVSQERTSA-N
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Description

4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a carbohydrazonamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the following steps:

    Condensation Reaction: The primary amine group of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide reacts with the aldehyde group of 5-bromofurfural under reflux conditions in ethanol. This reaction forms the Schiff base linkage.

    Purification: The crude product is then purified by recrystallization from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have indicated that Schiff bases, including this compound, can inhibit the growth of various bacterial and fungal strains. Additionally, its structural features make it a candidate for the development of new therapeutic agents targeting specific molecular pathways in cancer cells.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced conductivity or stability. Its ability to form stable complexes with metals also makes it useful in catalysis and material science applications.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide apart from similar compounds is its unique combination of functional groups. The presence of the bromofuran moiety, oxadiazole ring, and carbohydrazonamide group provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, ranging from synthetic chemistry to biomedical research.

Properties

Molecular Formula

C8H7BrN6O2

Molecular Weight

299.08 g/mol

IUPAC Name

4-amino-N'-[(E)-(5-bromofuran-2-yl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C8H7BrN6O2/c9-5-2-1-4(16-5)3-12-13-7(10)6-8(11)15-17-14-6/h1-3H,(H2,10,13)(H2,11,15)/b12-3+

InChI Key

UBXBYJOZMIDJMT-KGVSQERTSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=N/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=C(OC(=C1)Br)C=NN=C(C2=NON=C2N)N

solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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